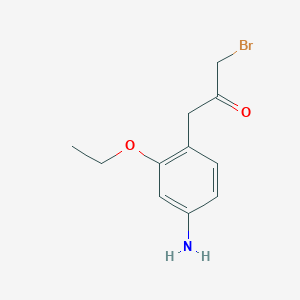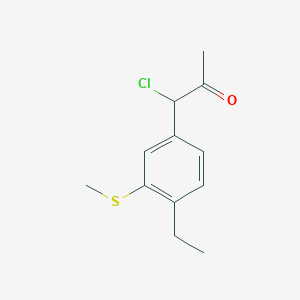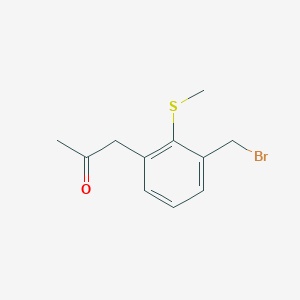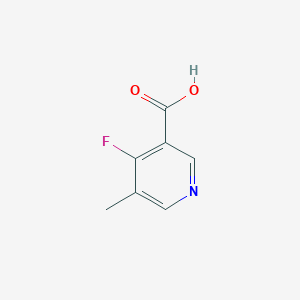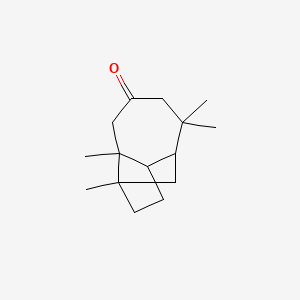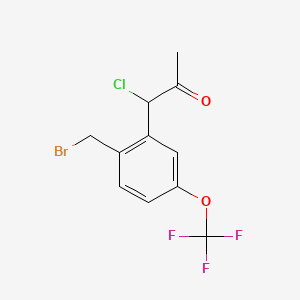
1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups
Méthodes De Préparation
The synthesis of 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethoxy group. The final step involves the chlorination of the propanone moiety under controlled conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chloropropanone moiety is susceptible to hydrolysis, especially under acidic or basic conditions.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves interactions with specific molecular targets, such as enzymes or receptors. The bromomethyl and trifluoromethoxy groups play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one include:
1-(2-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(2-(Trifluoromethoxy)phenyl)-1-chloropropan-2-one: Lacks the bromomethyl group, affecting its substitution reactions.
1-(2-(Bromomethyl)-5-(methoxy)phenyl)-1-chloropropan-2-one: The methoxy group replaces the trifluoromethoxy group, altering its electronic properties and interactions.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9BrClF3O2 |
|---|---|
Poids moléculaire |
345.54 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-5-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3 |
Clé InChI |
SIHYQJNSMSIAAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


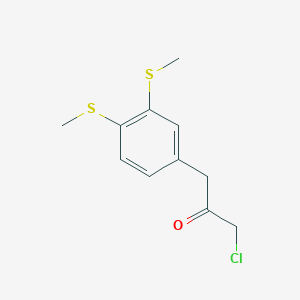
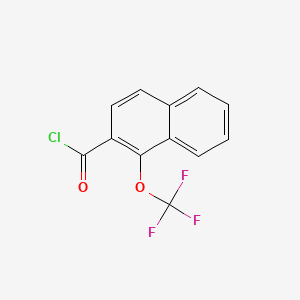
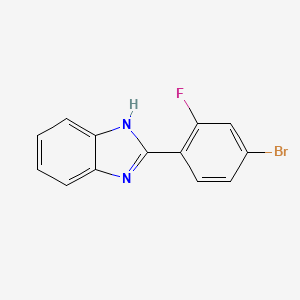
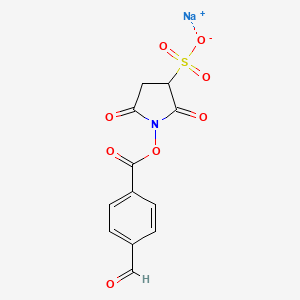
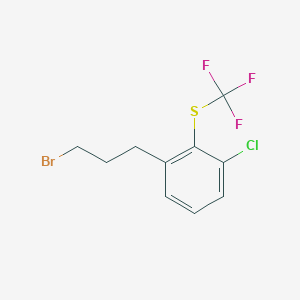
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
